molecular formula C8H13NO3 B13008210 2-(1-Methyl-6-oxopiperidin-3-yl)acetic acid

2-(1-Methyl-6-oxopiperidin-3-yl)acetic acid

Katalognummer: B13008210
Molekulargewicht: 171.19 g/mol
InChI-Schlüssel: ZMYRTVGZYPZWMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-Methyl-6-oxopiperidin-3-yl)acetic acid is a chemical compound with the molecular formula C8H13NO3 and a molecular weight of 171.19 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine, and is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 2-(1-Methyl-6-oxopiperidin-3-yl)acetic acid involves several steps. One common method includes the reaction of 1-methylpiperidin-3-one with bromoacetic acid under basic conditions to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

2-(1-Methyl-6-oxopiperidin-3-yl)acetic acid undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2-(1-Methyl-6-oxopiperidin-3-yl)acetic acid is utilized in various fields of scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Wirkmechanismus

The mechanism of action of 2-(1-Methyl-6-oxopiperidin-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

2-(1-Methyl-6-oxopiperidin-3-yl)acetic acid can be compared with other piperidine derivatives, such as:

The presence of the methyl group in this compound provides unique steric and electronic properties, making it distinct from its analogs.

Eigenschaften

Molekularformel

C8H13NO3

Molekulargewicht

171.19 g/mol

IUPAC-Name

2-(1-methyl-6-oxopiperidin-3-yl)acetic acid

InChI

InChI=1S/C8H13NO3/c1-9-5-6(4-8(11)12)2-3-7(9)10/h6H,2-5H2,1H3,(H,11,12)

InChI-Schlüssel

ZMYRTVGZYPZWMQ-UHFFFAOYSA-N

Kanonische SMILES

CN1CC(CCC1=O)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.